Z-VRPR-FMK (trifluoroacetate salt) is a selective and irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is significant in immunological research due to its ability to inhibit the cleavage of BCL10, a critical substrate in the NF-κB signaling pathway, thereby reducing NF-κB activation in lymphocytes. The molecular formula for Z-VRPR-FMK is , with a molecular weight of approximately 790.8 g/mol .
Z-VRPR-FMK is classified as a biochemical compound used primarily in research settings. It is sourced from various chemical suppliers, including Cayman Chemical and Tocris Bioscience, and is utilized in studies focused on apoptosis, immune responses, and related diseases . The compound is not classified as hazardous according to the Globally Harmonized System (GHS), indicating low toxicity under standard handling conditions .
The synthesis of Z-VRPR-FMK involves multiple steps, beginning with the assembly of the peptide sequence Z-Val-Arg-Pro-DL-Arg. This sequence is subsequently modified to incorporate a fluoromethyl ketone group, essential for its inhibitory activity against MALT1. The final product is obtained as a trifluoroacetate salt to enhance stability and solubility in aqueous solutions .
The general synthetic route can be summarized as follows:
The molecular structure of Z-VRPR-FMK features a complex arrangement of amino acids and functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Key structural characteristics include:
Z-VRPR-FMK primarily participates in covalent bonding reactions with MALT1, leading to irreversible inhibition. Upon interaction with MALT1, Z-VRPR-FMK forms a covalent bond at the active site of the enzyme, effectively rendering it inactive. This reaction does not typically involve oxidation or reduction processes under physiological conditions .
The main reaction can be summarized as:
This specificity for MALT1 distinguishes Z-VRPR-FMK from other potential inhibitors that may target multiple pathways or proteins.
The mechanism of action for Z-VRPR-FMK involves selective inhibition of MALT1's proteolytic activity. By binding irreversibly to MALT1, Z-VRPR-FMK prevents the cleavage of substrates such as BCL10, TNFAIP3, and CYLD. This inhibition leads to diminished NF-κB activation, which plays a crucial role in regulating immune responses and inflammation .
Z-VRPR-FMK has diverse applications in scientific research:
Z-VRPR-FMK (Valine-Arginine-Proline-Arginine-Fluoromethylketone) is a peptidomimetic inhibitor designed to target the catalytic core of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) with high specificity. Its trifluoroacetate salt formulation enhances solubility and stability while maintaining equivalent biological activity to the free base compound [6].
The inhibitor features a fluoromethyl ketone (FMK) warhead that forms an irreversible, covalent bond with the active-site cysteine residue (Cys464) within MALT1's paracaspase domain. This electrophilic warhead mimics the natural arginine substrate's P1 position, enabling specific recognition by MALT1's substrate-binding pocket. Upon binding, the FMK group undergoes nucleophilic attack by Cys464's thiol group, forming a stable thioether adduct that permanently inactivates the protease [3] [6].
Structural analyses reveal that the inhibitor's valine residue at P3 occupies a hydrophobic subpocket, while the P2 proline induces a conformationally restricted structure that optimizes orientation for covalent modification. The arginine at P4 enhances cellular permeability through charge interactions. This specific binding mode disrupts the catalytic triad's function, preventing nucleophilic attack on natural peptide bonds [3] [7]. Biochemical assays demonstrate that Z-VRPR-FMK inhibits recombinant leucine zipper-dimerized MALT1 (LZ-MALT1) with inhibition constants (Ki) in the low micromolar range (Table 1) [3].
Table 1: Biochemical Inhibition Profile of Z-VRPR-FMK
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| Target Inhibition (Ki) | Low micromolar range | Recombinant LZ-MALT1 enzyme | [3] |
| Cellular Potency (GI₅₀) | 8.22 μM | OCI-Ly3 (ABC-DLBCL) proliferation assay | [6] |
| BCL10 Cleavage Inhibition | Complete at 50 μM | HBL-1 cells (24h treatment) | [8] |
| CYLD Cleavage Inhibition | Significant reduction | Jurkat T cells (PMA/Ionomycin stimulation) | [5] |
MALT1 functions within the CARD11-BCL10-MALT1 (CBM) signalosome, which forms filamentous structures upon antigen receptor activation. The catalytic activity of MALT1 requires dimerization through its caspase-like domain and conformational rearrangement of its C-terminal immunoglobulin-like domain (Ig3). Z-VRPR-FMK binding induces allosteric changes that propagate beyond the active site [7].
Structural studies indicate that inhibitor binding alters the relative positioning between the paracaspase domain and the Ig3 domain, disrupting the oligomerization interface essential for full protease activation. This prevents the proper orientation of catalytic residues and reduces the stability of higher-order CBM complexes. Consequently, the inhibitor not only blocks substrate access but also impairs signalosome assembly and function, leading to defective nuclear factor kappa B (NF-κB) activation [7] [10]. In lymphoma cells, this dual mechanism effectively disrupts the oncogenic signaling cascade at concentrations exceeding 50 μM, as evidenced by loss of inhibitor of kappa B alpha (IκBα) degradation and impaired nuclear translocation of c-REL [6] [8].
MALT1 proteolytic activity processes multiple substrates involved in immune signaling cascades and oncogenesis. Z-VRPR-FMK comprehensively inhibits this proteolytic function, preserving intact substrates that normally restrain inflammatory and proliferative signaling pathways.
BCL10 undergoes MALT1-mediated cleavage at Arginine 228, generating a C-terminal fragment that promotes sustained NF-κB activation and enhances T-cell adhesion. Z-VRPR-FMK treatment (50 μM) completely abolishes this cleavage event in activated Jurkat T cells and lymphoma cell lines, as evidenced by the disappearance of the characteristic 23 kDa C-terminal BCL10 fragment and accumulation of full-length protein [8].
This inhibition has functional consequences for lymphocyte activation: Cleaved BCL10 normally translocates to the plasma membrane, where it promotes integrin clustering and cellular adhesion. By preserving full-length BCL10, Z-VRPR-FMK reduces Jurkat cell adhesion to fibronectin by approximately 60% compared to vehicle-treated controls [2] [6]. In activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) lines (OCI-Ly3, OCI-Ly10), sustained inhibitor treatment (3-7 days) maintains uncleaved BCL10 pools, correlating with reduced cellular viability and increased apoptosis [8].
The NF-κB negative regulator A20 (tumor necrosis factor alpha-induced protein 3) is a critical MALT1 substrate. MALT1-mediated cleavage inactivates A20's deubiquitinating and ubiquitin-editing functions, removing a key brake on NF-κB signaling. Z-VRPR-FMK treatment (50 μM, 36 hours) stabilizes full-length A20 in ABC-DLBCL cells and reduces its proteolytic fragmentation [8] [9].
Intact A20 maintains its dual inhibitory functions:
In ABC-DLBCL cells, A20 stabilization by Z-VRPR-FMK correlates with reduced expression of NF-κB target genes, including anti-apoptotic proteins B-cell lymphoma-extra large and A1, and cytokine interleukin-10. Quantitative analysis shows a 2.5- to 4-fold reduction in these proteins following inhibitor treatment, directly linking substrate protection to downstream signaling effects [8].
The cylindromatosis tumor suppressor protein deubiquitinase undergoes MALT1-dependent cleavage at Arginine 415 upon T-cell receptor stimulation, generating stable N-terminal (40 kDa) and C-terminal (70 kDa) fragments. Z-VRPR-FMK pretreatment (75 μM, 3 hours) substantially reduces this cleavage in Jurkat T cells stimulated with phorbol myristate acetate and ionomycin, as demonstrated by diminished fragment appearance and accumulation of full-length CYLD [5].
CYLD cleavage has significant functional implications:
Table 2: Functional Consequences of MALT1 Substrate Protection by Z-VRPR-FMK
| Substrate | Biological Function | Consequence of Protection | Validation Model |
|---|---|---|---|
| BCL10 | Promotes sustained NF-κB activation and T-cell adhesion | Reduced cellular adhesion; Impaired NF-κB amplification | Jurkat T-cell adhesion assays [2] [6] |
| A20 | Negative regulator of NF-κB via deubiquitination | Downregulation of anti-apoptotic proteins (B-cell lymphoma-extra large, A1); Reduced cytokine production | ABC-DLBCL cell lines (HBL-1, OCI-Ly3) [8] [9] |
| CYLD | Negative regulator of JNK pathway via deubiquitination | Decreased JNK phosphorylation; Reduced activator protein 1 activation | Jurkat T cells (PMA/Ionomycin stimulation) [5] |
The compound's ability to simultaneously preserve multiple negative regulators (A20, CYLD) while preventing generation of active signaling fragments (BCL10) creates a synergistic inhibitory effect on oncogenic and inflammatory signaling pathways. This multi-target substrate protection underpins its selective activity against NF-κB-dependent lymphomas, where these proteolytic events are constitutively activated [5] [8] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2